1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17982012
InChI: InChI=1S/C16H18N4O3/c21-13-8-17-16(18-9-13)20-5-3-19(4-6-20)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9,21H,3-6,10-11H2
SMILES:
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol

1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine

CAS No.:

Cat. No.: VC17982012

Molecular Formula: C16H18N4O3

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine -

Specification

Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol
Standard InChI InChI=1S/C16H18N4O3/c21-13-8-17-16(18-9-13)20-5-3-19(4-6-20)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9,21H,3-6,10-11H2
Standard InChI Key UVNCXSQTCMRENC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)O

Introduction

Chemical Identity and Structural Characteristics

1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted with a 3,4-methylenedioxybenzyl group at the N1 position and a 5-hydroxy-2-pyrimidyl moiety at the N4 position . Its molecular formula is C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}, with a molecular weight of 314.34 g/mol . The methylenedioxybenzyl group contributes to its lipophilicity, while the hydroxy-pyrimidine moiety enhances hydrogen-bonding potential, influencing its solubility and receptor interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number50602-51-2
Molecular FormulaC16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}
Molecular Weight314.34 g/mol
SynonymsPiribedil 5-Hydroxy

The compound is synthesized through nucleophilic substitution reactions, where 2-chloro-5-hydroxypyrimidine reacts with 1-(3,4-methylenedioxybenzyl)piperazine under basic conditions . As a certified reference material, it is employed in analytical method validation (AMV) and quality control (QC) during Piribedil production . Regulatory guidelines from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate its use to ensure batch consistency and traceability .

Gas chromatography/mass spectrometry (GC/MS) is the primary analytical technique for detecting this compound and its metabolites. Acid hydrolysis followed by liquid/liquid extraction and acetylation enables precise quantification in biological matrices .

Table 2: Common Analytical Techniques

TechniqueApplicationSource
GC/MSMetabolite detection in urine
HPLC-UVPurity assessment
NMR SpectroscopyStructural confirmation

Beyond its role as a Piribedil reference standard, this compound serves as a precursor in synthesizing novel dopamine agonists. Its methylenedioxybenzyl group is a pharmacophore in D2/D3 receptor ligands, while the hydroxy-pyrimidine moiety may improve blood-brain barrier permeability . Recent studies explore its utility in radioligand development for positron emission tomography (PET) imaging of neurodegenerative diseases .

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